4-cyanotetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
4-cyanotetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
4-Cyanotetrahydro-2H-pyran-4-carboxylic acid and its derivatives play a critical role in the synthesis of biologically active compounds. The pyranopyrimidine core, closely related to the chemical structure of interest, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research highlights the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating their extensive applicability in drug development and other pharmacological areas (Parmar, Vala, & Patel, 2023).
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids, including derivatives of this compound, exhibit significant biological activities. These compounds have been studied for their antioxidant, antimicrobial, and cytotoxic effects. For instance, derivatives like benzoic acid, cinnamic acid, and others show varying degrees of biological activities, underlining the importance of structural differences in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Role in Biocatalyst Inhibition
Carboxylic acids, including this compound derivatives, have been identified as potential inhibitors of biocatalysts in microbial processes. The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant, given their use as preservatives and the implications for biotechnological applications. Understanding the mechanisms of inhibition by these compounds can aid in metabolic engineering strategies to increase microbial robustness for industrial processes (Jarboe, Royce, & Liu, 2013).
Levulinic Acid from Biomass
Levulinic acid, a product derived from biomass and closely related to the chemical family of this compound, demonstrates flexibility and diversity in drug synthesis. Its use in cancer treatment, medical materials, and various medical fields underscores the potential of carboxylic acid derivatives in medicinal chemistry. Levulinic acid serves as a raw material for direct drug synthesis or as a precursor for related derivatives, showcasing the utility of these compounds in developing new therapeutic agents (Zhang et al., 2021).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Its metabolism and excretion patterns remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. For instance, its stability may be affected by temperature and light exposure. The compound is recommended to be stored in a sealed container in a dry environment at 2-8°C .
Properties
IUPAC Name |
4-cyanooxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLMLYLFDJEUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575631 |
Source
|
Record name | 4-Cyanooxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848821-06-7 |
Source
|
Record name | 4-Cyanooxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.